

Spectroscopic Profile of N-(4-bromophenyl)urea: A Technical Guide

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Compound of Interest

Compound Name: N-(4-bromophenyl)urea

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **N-(4-bromophenyl)urea**, a compound of interest in organic synthesis and pharmaceutical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, supported by experimental protocols and data visualizations to facilitate its identification and characterization.

Spectroscopic Data Summary

The empirical and theoretical spectroscopic data for **N-(4-bromophenyl)urea** are summarized in the tables below for quick reference and comparison.

Table 1: ^1H and ^{13}C NMR Spectroscopic Data

Nucleus	Solvent	Chemical Shift (δ) in ppm	Assignment
^1H NMR	DMSO- d_6	5.91 (s, 2H)	-NH $_2$
7.38 (s, 4H)	Aromatic C-H		
8.66 (s, 1H)	-NH-		
^{13}C NMR	DMSO- d_6	112.22	C-Br (ipso)
119.52	2 x Aromatic C-H		
131.18	2 x Aromatic C-H		
139.89	C-NH (ipso)		
155.70	C=O		

Reference:[1]

Table 2: Infrared (IR) Spectroscopy Data

Vibrational Mode	Expected Wavenumber (cm^{-1}) Range	Functional Group
N-H Stretch	3200 - 3600	Amine (-NH $_2$) and Amide (-NH-)
C=O Stretch	~1700	Carbonyl (Urea)
N-H Bend	1600 - 1650	Amine (-NH $_2$) and Amide (-NH-)
C-N Stretch	1450 and 1150	Amine/Amide
Aromatic C=C Stretch	1600 - 1475	Benzene Ring
C-H Stretch (Aromatic)	3100 - 3000	Benzene Ring
C-Br Stretch	700 - 500	Aryl Halide

Note: Specific peak values for **N-(4-bromophenyl)urea** are not readily available in the searched literature. The provided ranges are characteristic for the respective functional groups.

[\[2\]](#)**Table 3: Mass Spectrometry (MS) Data**

Adduct	Predicted m/z
[M+H] ⁺	214.98146
[M+Na] ⁺	236.96340
[M-H] ⁻	212.96690
[M] ⁺	213.97363

Reference:[\[3\]](#) Note: The molecular weight of **N-(4-bromophenyl)urea** is 215.05 g/mol . The presence of bromine (isotopes ⁷⁹Br and ⁸¹Br in approximately a 1:1 ratio) will result in a characteristic M and M+2 isotopic pattern in the mass spectrum.

Experimental Protocols

Detailed methodologies for the spectroscopic analysis of **N-(4-bromophenyl)urea** are provided below. These protocols are based on standard laboratory practices and information gathered from various sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for the structural elucidation of **N-(4-bromophenyl)urea**.

Instrumentation: A 400 MHz NMR spectrometer (or equivalent).[\[1\]](#)

Sample Preparation:

- Weigh approximately 5-10 mg of **N-(4-bromophenyl)urea**.
- Dissolve the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
- Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition Parameters:

- Spectrometer Frequency: 399.95 MHz[1]
- Pulse Sequence: Standard single-pulse experiment.
- Number of Scans: 16-64
- Spectral Width: -2 to 12 ppm
- Relaxation Delay: 1-5 s

¹³C NMR Acquisition Parameters:

- Spectrometer Frequency: 100.58 MHz[1]
- Pulse Sequence: Proton-decoupled pulse experiment.
- Number of Scans: 1024 or more to achieve adequate signal-to-noise.
- Spectral Width: 0 to 200 ppm
- Relaxation Delay: 2-5 s

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in **N-(4-bromophenyl)urea** using Fourier-Transform Infrared (FTIR) spectroscopy.

Technique: KBr Pellet Method.[4]

Sample Preparation:

- Grind 1-2 mg of dry **N-(4-bromophenyl)urea** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar until a fine, homogeneous powder is obtained.
- Place a portion of the mixture into a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent pellet.

FTIR Acquisition Parameters:

- Instrument: Bruker Tensor 27 FT-IR or equivalent.[4]
- Spectral Range: 4000 - 400 cm^{-1}
- Resolution: 4 cm^{-1}
- Number of Scans: 16-32
- A background spectrum of a pure KBr pellet should be acquired and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **N-(4-bromophenyl)urea**.

Technique: Electrospray Ionization (ESI) or Electron Ionization (EI).

Sample Preparation (for ESI):

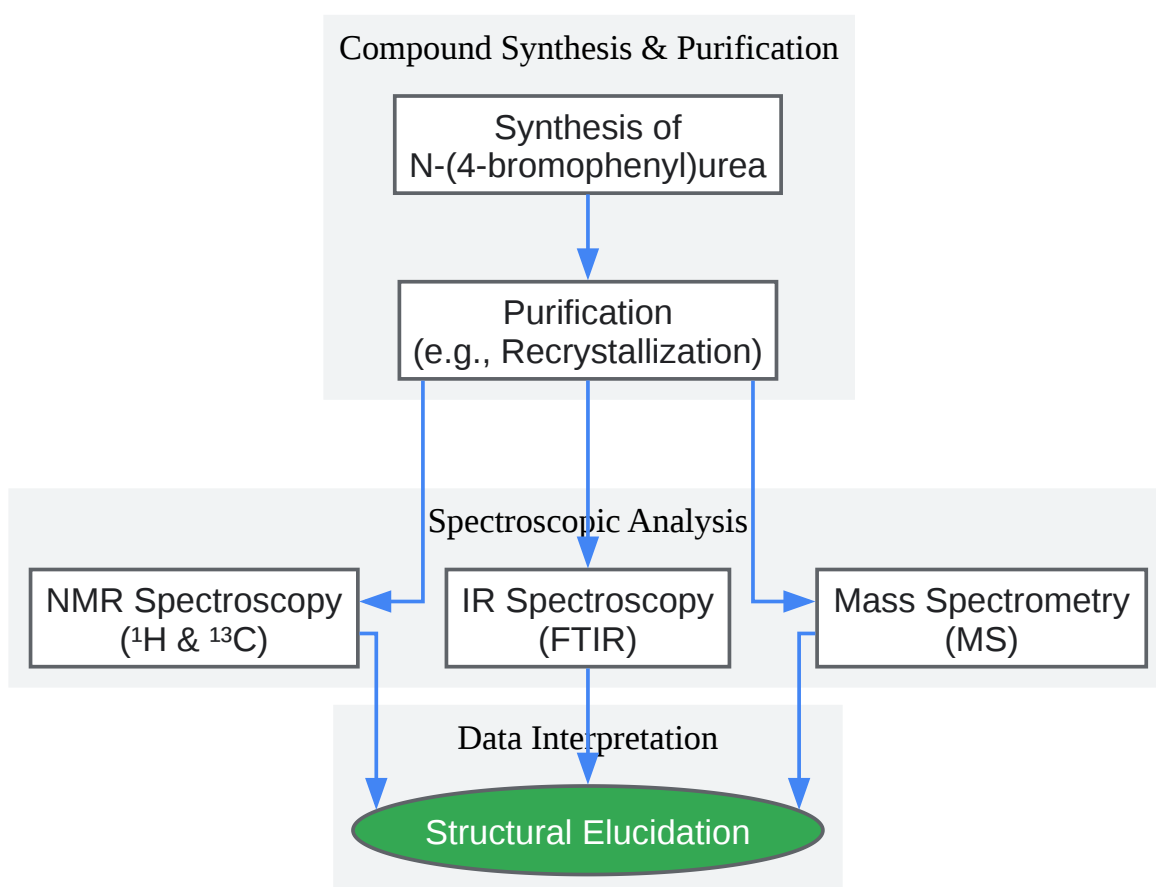
- Prepare a dilute solution of **N-(4-bromophenyl)urea** (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- The solution can be directly infused into the mass spectrometer or introduced via liquid chromatography.

Mass Spectrometry Acquisition Parameters (General):

- Ionization Mode: Positive or negative, depending on the desired adducts.
- Mass Range: A range encompassing the expected molecular ion (e.g., m/z 50-500).
- Fragmentation Analysis: Tandem MS (MS/MS) can be performed on the molecular ion peak to obtain structural information. A common fragmentation pathway for ureas involves the cleavage of the C-N bond.[5]

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like **N-(4-bromophenyl)urea**.



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